molecular formula C7HBr2F5S B15386012 1,2-Dibromo-4,5-difluoro-3-(trifluoromethylthio)benzene

1,2-Dibromo-4,5-difluoro-3-(trifluoromethylthio)benzene

Cat. No.: B15386012
M. Wt: 371.95 g/mol
InChI Key: AVQJBYLKHVQPAQ-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-difluoro-3-(trifluoromethylthio)benzene is a polyhalogenated aromatic compound featuring bromine, fluorine, and a trifluoromethylthio (-SCF₃) substituent. The -SCF₃ group is a highly electronegative and lipophilic moiety, which enhances metabolic stability and bioavailability in pharmaceutical and agrochemical applications . The compound’s structure combines halogenated and fluorinated substituents, making it a candidate for regioselective reactions, such as cross-coupling or nucleophilic substitution, while the -SCF₃ group introduces unique electronic and steric effects .

Properties

Molecular Formula

C7HBr2F5S

Molecular Weight

371.95 g/mol

IUPAC Name

1,2-dibromo-4,5-difluoro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7HBr2F5S/c8-2-1-3(10)5(11)6(4(2)9)15-7(12,13)14/h1H

InChI Key

AVQJBYLKHVQPAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)SC(F)(F)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

1,2-Dibromo-4,5-difluorobenzene

  • Structure : Lacks the -SCF₃ group at position 3.
  • Reactivity: The absence of -SCF₃ simplifies reactivity, as bromine and fluorine substituents direct electrophilic substitution. For example, in Sonogashira reactions, 1,2-dibromo-4,5-difluorobenzene undergoes bis-alkynylation at the brominated positions, yielding diarylalkynes .
  • Applications : Primarily used as a precursor for synthesizing polyfluoroaryl alkynes or biaryl systems.

1,2,4,5-Tetrachloro-3-(methylthio)benzene

  • Structure : Replaces bromine/fluorine with chlorines and substitutes -SCF₃ with a methylthio (-SCH₃) group.
  • Electronic Effects : The -SCH₃ group is less electron-withdrawing than -SCF₃, reducing the compound’s electrophilicity. Chlorine’s lower electronegativity compared to fluorine also diminishes inductive effects .
  • Applications : Used as a pesticide intermediate, leveraging the methylthio group’s moderate lipophilicity .

1,2-Bis(trifluoromethylthio)arenes

  • Structure : Contains two -SCF₃ groups on adjacent carbons.
  • Synthesis : Requires multistep electrophilic substitution or transition metal catalysis, often yielding low regioselectivity .
  • Reactivity: The dual -SCF₃ groups create strong electron-withdrawing effects, deactivating the aromatic ring and reducing susceptibility to further substitution compared to mono-substituted analogs like the target compound .

Physicochemical and Reactivity Differences

Electronic Effects

  • -SCF₃ vs. -SCH₃ : The trifluoromethylthio group (-SCF₃) has a Hammett σₚ value of +0.44, significantly more electron-withdrawing than -SCH₃ (σₚ ~ +0.15) . This enhances the electrophilic character of the aromatic ring in the target compound.
  • Halogen Effects : Bromine (σₘ = +0.39) and fluorine (σₚ = +0.06) substituents further polarize the ring, directing reactions to specific positions (e.g., bromine for cross-coupling, fluorine for steric hindrance) .

Data Table: Key Properties of Comparable Compounds

Compound Substituents logP (Predicted) Hammett σₚ (-SCF₃) Key Reactivity
Target Compound Br, F, -SCF₃ 3.8 +0.44 Sonogashira coupling, SNAr
1,2-Dibromo-4,5-difluorobenzene Br, F 2.5 N/A Bis-alkynylation
1,2,4,5-Tetrachloro-3-(methylthio)benzene Cl, -SCH₃ 3.2 +0.15 Electrophilic substitution
1,2-Bis(trifluoromethylthio)benzene -SCF₃ (×2) 4.1 +0.88 (combined) Limited due to deactivation

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